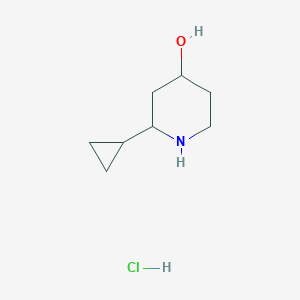

2-Cyclopropylpiperidin-4-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Sigma Receptor Ligands

2-Cyclopropylpiperidin-4-ol hydrochloride has been explored for its potential in the development of novel sigma receptor ligands. A study investigated the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, noting high affinity for both sigma subtypes in compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties. These compounds, including 2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, demonstrated selective binding to sigma1 sites and showed no significant binding on various neurotransmitter systems, suggesting their potential as sigma1/sigma2 agonists. Additionally, sigma ligands were observed to induce differential expression of tissue transglutaminase in primary astroglial cell cultures (Prezzavento et al., 2007).

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ols, structurally related to 2-Cyclopropylpiperidin-4-ol hydrochloride, have been studied for their antimicrobial activity. One of the derivatives, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, demonstrated a broad spectrum of antimicrobial activity against various test microorganisms, making it a candidate for further testing of antimicrobial properties (Dyusebaeva et al., 2017).

Inhibition of Acetylcholine Transport

2-Cyclopropylpiperidin-4-ol hydrochloride and related compounds have been examined for their role in inhibiting acetylcholine transport. Specifically, studies on 2-(4-Phenylpiperidino)cyclohexanol, a structurally similar compound, revealed its potent inhibition of high-affinity acetylcholine transport into cholinergic vesicles. This suggests potential applications in neuroscience and neuropharmacology research (Marien et al., 1987).

Conformationally Constrained Homoserine Analogues

Research has been conducted on cyclopropanated 4-hydroxypipecolic acid derivatives, related to 2-Cyclopropylpiperidin-4-ol hydrochloride, as conformationally constrained homoserine analogues. These compounds, synthesized through diastereodivergent synthesis, may serve as valuable tools in drug discovery and medicinal chemistry due to their structural and conformational uniqueness (Occhiato et al., 2011).

Safety and Hazards

The safety information available indicates that “2-Cyclopropylpiperidin-4-ol;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

2-cyclopropylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBYVVWEMOGOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropylpiperidin-4-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)

![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)

![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)